molecular formula C9H20N2O2 B14283170 4,7-Dimethyl-1,4,7-oxadiazecan-9-ol CAS No. 138588-46-2

4,7-Dimethyl-1,4,7-oxadiazecan-9-ol

Katalognummer: B14283170
CAS-Nummer: 138588-46-2
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: XWLXIEBYRHVFIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyl-1,4,7-oxadiazecan-9-ol is an organic compound that belongs to the class of oxadiazecanes. This compound is characterized by its unique structure, which includes a seven-membered ring containing two nitrogen atoms and one oxygen atom. The presence of methyl groups at the 4 and 7 positions adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1,4,7-oxadiazecan-9-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,7-dimethyl-1,4,7-triazacyclononane with an oxidizing agent can yield the desired oxadiazecane ring structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyl-1,4,7-oxadiazecan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4,7-Dimethyl-1,4,7-oxadiazecan-9-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-1,4,7-oxadiazecan-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Dimethyl-1,4,7-oxadiazecan-9-ol is unique due to its oxadiazecane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

138588-46-2

Molekularformel

C9H20N2O2

Molekulargewicht

188.27 g/mol

IUPAC-Name

4,7-dimethyl-1,4,7-oxadiazecan-9-ol

InChI

InChI=1S/C9H20N2O2/c1-10-3-4-11(2)7-9(12)8-13-6-5-10/h9,12H,3-8H2,1-2H3

InChI-Schlüssel

XWLXIEBYRHVFIS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC(COCC1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.